molecular formula C13H11FO2S B6323185 4'-Methylbiphenyl-4-sulfonyl fluoride CAS No. 1262415-96-2

4'-Methylbiphenyl-4-sulfonyl fluoride

Cat. No.: B6323185
CAS No.: 1262415-96-2
M. Wt: 250.29 g/mol
InChI Key: SRUDIGLPGZXHEO-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-sulfonyl fluoride is a chemical compound with the molecular formula C13H11FO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl fluoride group attached to a biphenyl structure, which imparts unique chemical properties.

Mechanism of Action

Target of Action

4’-Methylbiphenyl-4-sulfonyl fluoride is primarily used as a reagent in organic synthesis . It is known to act as an electrophilic warhead, targeting a variety of biological molecules, particularly proteins and nucleic acids .

Mode of Action

The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process involves the transfer of the sulfonyl fluoride group from the compound to the target molecule, resulting in the formation of new chemical bonds .

Biochemical Pathways

It is known that the compound can influence a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the nature of the solvent used, and the specific conditions of the reaction .

Result of Action

The molecular and cellular effects of 4’-Methylbiphenyl-4-sulfonyl fluoride’s action are largely dependent on the specific targets and the nature of the reaction. In general, the compound’s action results in the formation of new chemical bonds, which can lead to changes in the structure and function of the target molecules .

Action Environment

The action, efficacy, and stability of 4’-Methylbiphenyl-4-sulfonyl fluoride can be influenced by a variety of environmental factors. These include the pH and the presence of other chemicals in the reaction environment . The compound is known for its resistance to hydrolysis under physiological conditions, which contributes to its stability .

Biochemical Analysis

Biochemical Properties

4’-Methylbiphenyl-4-sulfonyl fluoride plays a pivotal role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a protease inhibitor, modifying reactive serine residues in enzymes such as serine hydrolases . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can interact with threonine, lysine, tyrosine, cysteine, and histidine residues, making it a versatile tool in biochemical research .

Cellular Effects

The effects of 4’-Methylbiphenyl-4-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting enzymes involved in critical cellular pathways. For instance, it is known to inhibit glycolysis by targeting enzymes such as enolase . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular energetics and apoptosis .

Molecular Mechanism

At the molecular level, 4’-Methylbiphenyl-4-sulfonyl fluoride exerts its effects through covalent modification of enzyme active sites. The compound specifically reacts with the active site serine residue in serine hydrolases, forming a stable enzyme-inhibitor complex . This covalent binding leads to irreversible inhibition of the enzyme’s activity. Furthermore, 4’-Methylbiphenyl-4-sulfonyl fluoride can also interact with other amino acid residues, contributing to its broad spectrum of activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methylbiphenyl-4-sulfonyl fluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methylbiphenyl-4-sulfonyl fluoride is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4’-Methylbiphenyl-4-sulfonyl fluoride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, 4’-Methylbiphenyl-4-sulfonyl fluoride can cause toxic or adverse effects, including cellular apoptosis and tissue damage . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

4’-Methylbiphenyl-4-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as enolase and other glycolytic enzymes highlights its role in modulating cellular metabolism . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can influence mitochondrial function and reactive oxygen species production, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 4’-Methylbiphenyl-4-sulfonyl fluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

4’-Methylbiphenyl-4-sulfonyl fluoride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating enzyme activity and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-4-sulfonyl fluoride typically involves the reaction of 4’-methylbiphenyl with sulfonyl fluoride reagents. One common method is the chlorine–fluorine exchange reaction, where an arylsulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of sulfonyl fluorides, including 4’-Methylbiphenyl-4-sulfonyl fluoride, often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4’-Methylbiphenyl-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Oxidation and Reduction Reactions: The biphenyl structure can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group to form sulfonamides or sulfonate esters.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the biphenyl structure.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products:

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Oxidized Biphenyl Derivatives: Formed from oxidation reactions.

Comparison with Similar Compounds

    4’-Methylbiphenyl-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    4’-Methylbiphenyl-4-sulfonamide: Contains a sulfonamide group instead of fluoride.

    4’-Methylbiphenyl-4-sulfonate ester: Contains a sulfonate ester group instead of fluoride.

Uniqueness: 4’-Methylbiphenyl-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides a balance of stability and reactivity. This makes it particularly useful in click chemistry and as a covalent probe in biological studies .

Properties

IUPAC Name

4-(4-methylphenyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDIGLPGZXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262415-96-2
Record name 1262415-96-2
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